3-(Cycloheptyloxy)propan-1-ol
Description
3-(Cycloheptyloxy)propan-1-ol (C₁₀H₂₀O₂) is a secondary alcohol featuring a cycloheptyl ether group attached to a propanol backbone. Cycloheptyl groups are known for their increased lipophilicity compared to smaller alicyclic rings (e.g., cyclohexyl or cyclopentyl), which may influence solubility, reactivity, and biological activity . The compound’s synthesis likely involves nucleophilic substitution between cycloheptanol and a halogenated propanol precursor, similar to methods used for related compounds .
Properties
IUPAC Name |
3-cycloheptyloxypropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c11-8-5-9-12-10-6-3-1-2-4-7-10/h10-11H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCUJOUKZVAOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)OCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cycloheptyloxy)propan-1-ol can be achieved through several methods. One common approach involves the reaction of cycloheptanol with 3-chloropropan-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of cycloheptanol attacks the carbon atom bonded to the chlorine in 3-chloropropan-1-ol, resulting in the formation of 3-(Cycloheptyloxy)propan-1-ol.
Industrial Production Methods
Industrial production of 3-(Cycloheptyloxy)propan-1-ol typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Cycloheptyloxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cycloheptanone or cycloheptanoic acid.
Reduction: Cycloheptylpropane.
Substitution: 3-(Cycloheptyloxy)propyl chloride or 3-(Cycloheptyloxy)propylamine.
Scientific Research Applications
3-(Cycloheptyloxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving membrane permeability and transport due to its amphiphilic nature.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Cycloheptyloxy)propan-1-ol involves its interaction with biological membranes and proteins. The cycloheptyl group provides hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with amino acid residues in proteins. This dual interaction can affect the function of membrane-bound proteins and enzymes, influencing cellular processes such as signal transduction and transport.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 3-(Cycloheptyloxy)propan-1-ol, highlighting differences in molecular features, synthesis, and applications:
Key Comparative Analysis
Structural and Physicochemical Properties
- Lipophilicity : Cycloheptyl groups in 3-(Cycloheptyloxy)propan-1-ol likely confer higher lipophilicity than cyclohexyl (e.g., emixustat hydrochloride ) or cyclopentyl analogs, reducing aqueous solubility.
- Reactivity: Ether linkages (e.g., in 3-(3-chlorophenoxy)propan-1-ol ) stabilize the molecule compared to amine- or nitro-substituted derivatives (e.g., IV-9 ).
- Stability : Halogenated analogs (e.g., bromobenzo-dioxol derivatives ) may exhibit greater photostability but pose environmental persistence concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
